Cspd

Description

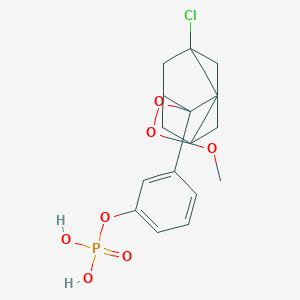

Structure

3D Structure

Properties

CAS No. |

142456-88-0 |

|---|---|

Molecular Formula |

C18H22ClO7P |

Molecular Weight |

416.8 g/mol |

IUPAC Name |

[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H22ClO7P/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22) |

InChI Key |

QWXOJIDBSHLIFI-UHFFFAOYSA-N |

SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |

Canonical SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |

Synonyms |

3-(2'-(spiro-5-chloroadamantane))-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane 3-(4-methoxyspiro(1,2-dioxetane-3,2'-(5'-chloro)tricyclo(3.3.1.1(3,7))decan)-4-yl)phenyl phosphate disodium CSPD |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to CSPD Chemiluminescent Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CSPD (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate), a widely used chemiluminescent substrate for the detection of alkaline phosphatase (AP) in a variety of immunoassays. Its high sensitivity and prolonged signal duration make it a valuable tool in Western blotting, ELISA, and other membrane-based and solution assays.

Core Principles and Mechanism of Action

This compound is a 1,2-dioxetane-based substrate. The fundamental principle behind its function lies in an enzyme-triggered chemical reaction that produces light. Alkaline phosphatase enzymatically dephosphorylates the this compound molecule. This dephosphorylation event renders the molecule unstable, causing it to decompose. The decomposition of the resulting dioxetane anion intermediate generates a prolonged "glow" of light with a maximum emission wavelength of approximately 477 nm. This sustained light emission allows for the convenient detection of the signal using various imaging systems, including X-ray film and CCD-based imagers.[1]

To enhance the light output and sensitivity of the assay, this compound is often used in conjunction with enhancers. These enhancers, such as Sapphire-II™ or Emerald-II™, can increase the quantum yield of the chemiluminescent reaction, leading to a stronger and more sustained signal.[1][2] For instance, the use of CDP-Star® substrate, a close analog of this compound, with Sapphire-II™ or Emerald-II™ enhancers can result in a nearly five-fold increase in signal intensity compared to this compound with an enhancer.[1]

Signaling Pathway Diagram

References

The Core Mechanism of CSPD: A Technical Guide to its Chemiluminescent Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of CSPD (Disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan]-4-yl)phenyl phosphate), a widely utilized chemiluminescent substrate for the enzyme alkaline phosphatase (AP). This document provides a comprehensive overview of the chemical reactions, signaling pathways, and practical applications of this compound in sensitive detection assays, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction to this compound and Chemiluminescence

This compound is a 1,2-dioxetane derivative that, upon enzymatic dephosphorylation by alkaline phosphatase, becomes highly unstable and decomposes to produce light. This "glow" chemiluminescence is a powerful tool in various bioanalytical techniques, including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and nucleic acid hybridization assays, offering high sensitivity and a broad dynamic range for the detection of target molecules.[1][2] The sustained light emission kinetics of this compound allows for convenient measurement over extended periods, making it suitable for both manual and automated detection systems.[1]

The Core Mechanism of Action: A Step-by-Step Breakdown

The chemiluminescent signal generation from this compound is a multi-step process initiated by alkaline phosphatase and culminating in the emission of a photon. The widely accepted mechanism for this process is the Chemically Initiated Electron Exchange Luminescence (CIEEL).

Step 1: Enzymatic Dephosphorylation

The process begins with the enzymatic removal of the phosphate group from the this compound molecule by alkaline phosphatase. This reaction is the basis of this compound's utility as a substrate for detecting AP activity. The dephosphorylation occurs at an alkaline pH, typically around 9.5, which is the optimal pH for many alkaline phosphatase enzymes.[3]

Step 2: Formation of the Unstable Dioxetane Anion

The removal of the phosphate group generates a highly unstable phenolate anion intermediate. This intermediate is the key to the subsequent light-emitting reaction. The presence of the adamantyl group on the dioxetane ring provides steric hindrance that contributes to the stability of the parent this compound molecule, preventing premature decomposition.[4]

Step 3: Intramolecular Electron Transfer (CIEEL)

The unstable phenolate anion triggers an intramolecular electron transfer to the peroxide bond of the dioxetane ring. This electron transfer is the core of the CIEEL mechanism and leads to the cleavage of the weak oxygen-oxygen bond.[4]

Step 4: Dioxetane Ring Decomposition and Excited State Formation

The cleavage of the O-O bond results in the fragmentation of the dioxetane ring into two carbonyl-containing molecules: an ester of 5-chloro-adamantan-2-one and methyl m-oxybenzoate. Crucially, the m-oxybenzoate moiety is formed in an electronically excited singlet state (*).

Step 5: Photon Emission and Return to Ground State

The excited methyl m-oxybenzoate molecule is short-lived and rapidly decays to its stable ground state. This transition is accompanied by the release of energy in the form of a photon of light. The wavelength of the emitted light is characteristic of the energy difference between the excited and ground states of the emitter molecule.

Signaling Pathway Diagram

Caption: The enzymatic and chemical cascade of the this compound chemiluminescent reaction.

Quantitative Data

| Parameter | Value | Notes |

| Wavelength of Maximum Emission (λmax) | ~477 nm | In the absence of enhancers.[1] |

| ~461 nm | With Sapphire-II™ enhancer.[5] | |

| ~542 nm | With Emerald-II™ enhancer.[5] | |

| Signal Kinetics | Glow | Sustained light emission for several hours.[5] |

| Recommended Working Concentration | 0.25 mM | For membrane-based assays (e.g., Western blot).[6] |

| 0.4 mM | For solution-based assays (e.g., ELISA).[5] |

Note on Quantum Yield and Enzyme Kinetics: The quantum yield of chemiluminescence from 1,2-dioxetanes can be significantly influenced by the molecular structure and the local chemical environment. For this compound, the quantum yield in aqueous environments is enhanced by the use of specific enhancer solutions. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the reaction of alkaline phosphatase with this compound are dependent on factors such as enzyme source, purity, pH, and temperature. It is recommended that these parameters be determined empirically for specific experimental setups to ensure optimal assay performance.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in Western blotting and ELISA. These protocols are intended as a starting point and may require optimization for specific applications.

This compound-Based Western Blot Protocol

This protocol outlines the steps for chemiluminescent detection of proteins on a membrane using this compound.

Materials:

-

Transfer membrane (PVDF or nitrocellulose) with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T)

-

Primary Antibody (specific to the target protein)

-

Alkaline Phosphatase (AP)-conjugated Secondary Antibody

-

Wash Buffer (e.g., TBS-T: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

-

This compound Detection Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)

-

This compound Substrate (Ready-to-use solution or concentrate)

-

Chemiluminescence Imager or X-ray film

Workflow Diagram:

Caption: A typical workflow for a this compound-based Western blot experiment.

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature (RT) with gentle agitation to prevent non-specific antibody binding.

-

Washing: Briefly rinse the membrane with Wash Buffer. Then, wash the membrane three times for 5 minutes each with fresh Wash Buffer.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane as described in step 2.

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at RT with gentle agitation.

-

Washing: Wash the membrane as described in step 2.

-

Equilibration: Equilibrate the membrane by incubating it in this compound Detection Buffer for 5 minutes at RT.

-

This compound Incubation: Drain the equilibration buffer and place the membrane on a clean, flat surface. Apply the ready-to-use this compound substrate evenly to the protein side of the membrane. Incubate for 5 minutes at RT.

-

Signal Detection: Remove excess substrate without letting the membrane dry. Place the membrane in a plastic sheet protector or a chemiluminescence imager. Acquire the signal using an imager or by exposing it to X-ray film. Due to the "glow" kinetics, multiple exposures can be taken over several hours.

This compound-Based ELISA Protocol

This protocol provides a general framework for a sandwich ELISA using this compound for detection.

Materials:

-

96-well microplate coated with capture antibody

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Antigen standards and samples

-

Biotinylated Detection Antibody

-

Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate

-

This compound Substrate with Enhancer (e.g., Sapphire-II™ or Emerald-II™)

-

Stop Solution (optional, depending on luminometer)

-

Luminometer

Workflow Diagram:

Caption: A generalized workflow for a sandwich ELISA with this compound-based detection.

Procedure:

-

Sample/Standard Incubation: Add standards and samples to the appropriate wells of the antibody-coated and blocked microplate. Incubate for 2 hours at RT.

-

Washing: Aspirate the contents of the wells and wash three times with Wash Buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1 hour at RT.

-

Washing: Repeat the wash step as described in step 2.

-

Strep-AP Incubation: Add the Strep-AP conjugate to each well. Incubate for 30 minutes at RT.

-

Washing: Aspirate the contents and wash the wells five times with Wash Buffer to ensure removal of unbound conjugate.

-

Substrate Addition: Add the ready-to-use this compound substrate with the chosen enhancer to each well.

-

Incubation: Incubate the plate at RT for 20-30 minutes to allow the chemiluminescent signal to develop. The optimal incubation time may vary and should be determined empirically.

-

Measurement: Measure the light output using a luminometer. The "glow" nature of the signal allows for a flexible reading window.

Conclusion

This compound remains a cornerstone substrate for alkaline phosphatase-based detection systems due to its high sensitivity, favorable "glow" kinetics, and the tunability of its light emission through the use of enhancers. A thorough understanding of its core mechanism of action, rooted in the Chemically Initiated Electron Exchange Luminescence of its dephosphorylated dioxetane intermediate, is crucial for the effective design and troubleshooting of immunoassays and other detection methods. By following optimized protocols and understanding the quantitative aspects of the reaction, researchers can fully leverage the power of this compound for sensitive and reliable detection of a wide array of biomolecules.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound 即用型 Disodium 3-(4-methoxyspiro {1,2-dioxetane-3,2′-(5′-chloro)tricyclo [3.3.1.13,7]decan}-4-yl)phenyl phosphate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances and Challenges in Luminescent Imaging: Bright Outlook for Chemiluminescence of Dioxetanes in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. assets.fishersci.com [assets.fishersci.com]

The Advent of "Glow": A Technical Guide to the History and Discovery of Dioxetane Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of sensitive detection methodologies, few compounds have made an impact as profound as 1,2-dioxetane substrates. These high-energy, four-membered ring peroxides are the cornerstone of modern chemiluminescent assays, enabling the detection of minute quantities of biological molecules with exceptional signal-to-noise ratios. Their journey from a chemical curiosity to an indispensable tool in diagnostics and life science research is a compelling narrative of scientific inquiry, rational design, and the foundational understanding of bioluminescence. This technical guide provides an in-depth exploration of the history, discovery, and core principles of dioxetane substrates, complete with experimental insights and quantitative data to inform researchers and developers in the field.

Early Discoveries and the Quest for Stability

The story of dioxetanes begins with the theoretical postulation of their existence as transient, high-energy intermediates in chemiluminescent reactions. The initial challenge for chemists was the inherent instability of the four-membered peroxide ring. The first successful synthesis of a dioxetane, 3,3,4-trimethyl-1,2-dioxetane, was achieved in 1969 by Karl Kopecky and C. Mumford.[1] This pioneering work demonstrated that these strained rings could be isolated, and upon gentle heating, they decomposed to produce two carbonyl compounds with the emission of a faint blue light.[1]

A significant breakthrough in overcoming the instability of dioxetanes came with the introduction of sterically bulky substituents. In the late 1980s, A. Paul Schaap and his colleagues synthesized dioxetanes featuring a spiro-fused adamantyl group.[1] This adamantylidene substitution provided remarkable thermal stability, resulting in dioxetanes with shelf lives of years at room temperature.[2] This innovation was a critical step in transforming dioxetanes from laboratory curiosities into commercially viable reagents.

The Mechanism of Light Emission: From Fireflies to the Lab

The understanding of how dioxetanes produce light was heavily influenced by studies of bioluminescence, particularly the firefly luciferin/luciferase system.[1] These natural light-emitting systems were found to proceed through a dioxetanone intermediate, which decomposes to generate an excited-state carbonyl compound that then emits a photon.[1] This bio-inspired insight led to the development of a mechanistic framework for dioxetane chemiluminescence.

The most widely accepted mechanism for the light emission from stabilized, chemically-triggerable dioxetanes is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[3] This multi-step process is initiated by the removal of a protecting group from an electron-rich substituent on the dioxetane molecule, typically a phenol.

Quantitative Performance of Common Dioxetane Substrates

The utility of dioxetane substrates in research and clinical diagnostics is underpinned by their quantitative performance. Parameters such as chemiluminescence quantum yield (ΦCL), signal-to-noise ratio (S/N), and the kinetics of light emission (often reported as the half-life, T1/2) are critical for assay development. The table below summarizes these key metrics for several widely used alkaline phosphatase-activated dioxetane substrates.

| Substrate | Common Name | Max Emission (nm) | Quantum Yield (ΦCL, %) | Signal-to-Noise Ratio | T1/2 (minutes) |

| 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | AMPPD | 477 | ~0.02 | High | 2-30 |

| Disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)phenyl phosphate | CSPD | 477 | ~0.04 | Very High | 5-60 |

| Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate | CDP-Star | 466 | ~0.25 | Extremely High | 2-5 |

Note: Values can vary depending on the specific assay conditions, enhancers, and detection instrumentation.

Experimental Protocols

General Synthesis of an Adamantyl-Substituted Enol Ether Precursor

The synthesis of triggerable dioxetanes typically begins with the preparation of a corresponding enol ether. This is followed by a photooxygenation step to form the four-membered dioxetane ring. Below is a representative protocol for the synthesis of an adamantyl-substituted enol ether.

Materials:

-

2-Adamantanone

-

Aryl ester (e.g., methyl 4-hydroxybenzoate)

-

Titanium trichloride (TiCl3)

-

Lithium aluminum hydride (LAH)

-

Dry tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).

-

Suspend TiCl3 in dry THF and cool the mixture in an ice bath.

-

Slowly add LAH to the suspension. The mixture will turn from violet to black.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1 hour.

-

Cool the reaction mixture back to room temperature.

-

In a separate flask, dissolve 2-adamantanone and the aryl ester in dry THF.

-

Add the solution of 2-adamantanone and the aryl ester dropwise to the black TiCl3/LAH slurry.

-

After the addition, reflux the reaction mixture for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and quench by the slow addition of aqueous potassium carbonate.

-

Filter the mixture through a pad of celite to remove titanium salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the adamantyl-substituted enol ether.

Representative Protocol for an Alkaline Phosphatase-Based Chemiluminescent ELISA

This protocol outlines a typical sandwich ELISA using a dioxetane substrate for detection.

Materials:

-

96-well microplate coated with capture antibody

-

Antigen standard and samples

-

Biotinylated detection antibody

-

Streptavidin-Alkaline Phosphatase (SA-AP) conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Dioxetane substrate solution (e.g., CDP-Star, ready-to-use)

-

Luminometer

Procedure:

-

Blocking: Add 200 µL of Blocking Buffer to each well of the antibody-coated microplate. Incubate for 1-2 hours at room temperature.

-

Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

-

Sample/Standard Incubation: Add 100 µL of antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

SA-AP Incubation: Add 100 µL of diluted SA-AP conjugate to each well. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step as in step 2, ensuring a thorough final wash.

-

Substrate Incubation and Detection: Add 100 µL of the dioxetane substrate solution to each well. Incubate for 5 minutes at room temperature to allow the signal to develop.

-

Measurement: Immediately measure the chemiluminescence in a luminometer. The light output is typically integrated over a period of 0.1 to 2 seconds per well.

Conclusion and Future Directions

The discovery and development of dioxetane substrates represent a triumph of rational chemical design, drawing inspiration from nature to create powerful analytical tools. From the initial synthesis of highly unstable prototypes to the creation of robust, triggerable reagents, the evolution of dioxetanes has revolutionized sensitive detection in numerous scientific fields. Future research continues to focus on the development of new dioxetanes with enhanced quantum yields, red-shifted light emission for in vivo imaging applications, and novel triggering mechanisms for the detection of a wider array of analytes. The foundational work laid by the pioneers in this field ensures that the "glow" of dioxetane chemiluminescence will continue to illuminate the path of discovery for years to come.

References

- 1. Modular Access to Diverse Chemiluminescent Dioxetane‐Luminophores through Convergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemiluminescence of the Ce(IV)/CDP-Star System Based on the Phosphatase-like Activity of Ce(IV) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Optimization of Phenoxy-1,2-dioxetane Precursors as Probes for Singlet Oxygen Yields Unprecedented Detection Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CSPD: Chemical Structure, Properties, and Applications in Chemiluminescent Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSPD, or (disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)phenyl phosphate), is a widely utilized chemiluminescent substrate for alkaline phosphatase (AP). Its robust performance and high sensitivity have made it a cornerstone in a variety of immunoassays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting. This guide provides a comprehensive overview of this compound's chemical structure, properties, and its application in sensitive detection methodologies.

Chemical Structure and Properties

This compound is a 1,2-dioxetane derivative. The core of its chemiluminescent potential lies in the unstable four-membered dioxetane ring. The molecule also features a phosphate group, a phenyl group, a spiro adamantane group, a methyl ether group, and a chlorine atom.[1] The chlorine atom on the adamantyl group is a key modification that reduces the aggregation of the dephosphorylated anion, leading to a more rapid attainment of steady-state light emission.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate | |

| Molecular Formula | C18H22ClO7P | [1] |

| Molecular Weight | 416.79 g/mol | |

| Appearance | Colorless solution | |

| Maximum Emission Wavelength | 477 nm | |

| Storage Temperature | 2-8°C | |

| Shelf-life | 1 year at 4°C |

Mechanism of Chemiluminescence

The generation of light from this compound is a multi-step process initiated by the enzymatic activity of alkaline phosphatase. The process is a form of "glow" chemiluminescence, characterized by a prolonged emission of light.

Signaling Pathway

The enzymatic dephosphorylation of this compound by alkaline phosphatase is the triggering event. This reaction removes the phosphate group, generating a highly unstable aryloxide intermediate. This intermediate rapidly decomposes, breaking the dioxetane ring and forming an excited-state ester. As the excited ester relaxes to its ground state, it releases energy in the form of light.

Caption: Chemiluminescent reaction of this compound initiated by alkaline phosphatase.

Experimental Protocols

This compound is a versatile substrate that can be employed in various immunoassay formats. Below are detailed methodologies for its use in a sandwich ELISA and a Western blot.

Sandwich ELISA Protocol

This protocol provides a general framework for a sandwich ELISA using a this compound-based detection system. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific applications.

Table 2: Reagents for Sandwich ELISA

| Reagent | Description |

| Capture Antibody | Specific for the target antigen. |

| Blocking Buffer | e.g., 1% BSA in PBS. |

| Antigen Standard/Sample | Known concentrations of antigen for standard curve and unknown samples. |

| Detection Antibody | Biotinylated antibody specific for the target antigen. |

| Streptavidin-Alkaline Phosphatase (SA-AP) Conjugate | For binding to the biotinylated detection antibody. |

| Wash Buffer | e.g., PBS with 0.05% Tween-20. |

| This compound Substrate | Ready-to-use solution. |

| Enhancer Solution (optional) | e.g., Sapphire-II™ or Emerald-II™ for signal enhancement. |

Experimental Workflow:

Caption: Step-by-step workflow for a sandwich ELISA using this compound.

Table 3: Typical Quantitative Parameters for a this compound-based ELISA

| Parameter | Typical Value |

| Capture Antibody Concentration | 1-10 µg/mL |

| Detection Antibody Concentration | 0.1-1 µg/mL |

| SA-AP Conjugate Dilution | 1:1,000 - 1:10,000 |

| This compound Incubation Time | 5-60 minutes |

| Detection Limit | 0.01 ng/mL (for f-PSA) |

| Linear Dynamic Range | Typically spans 3-4 orders of magnitude |

Western Blot Protocol

This compound is also a highly sensitive substrate for the detection of proteins in Western blotting applications.

Table 4: Reagents for Western Blotting

| Reagent | Description |

| Primary Antibody | Specific for the target protein. |

| Secondary Antibody | Alkaline phosphatase-conjugated, specific for the primary antibody's host species. |

| Blocking Buffer | e.g., 5% non-fat dry milk in TBST. |

| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween-20. |

| This compound Substrate | Ready-to-use solution (e.g., 0.25 mM). |

Experimental Workflow:

Caption: General workflow for a Western blot using this compound for detection.

Table 5: Typical Quantitative Parameters for a this compound-based Western Blot

| Parameter | Typical Value |

| Primary Antibody Dilution | 1:1,000 - 1:100,000 |

| Secondary Antibody Dilution | 1:5,000 - 1:50,000 |

| This compound Concentration | 0.25 mM |

| Exposure Time | 1 - 30 minutes |

Data Interpretation and Troubleshooting

-

High Background: May be caused by insufficient blocking, too high antibody concentrations, or inadequate washing.

-

Weak or No Signal: Could result from inactive enzyme, incorrect antibody dilutions, or insufficient incubation times.

-

Signal Fades Quickly: While this compound provides a "glow" signal, prolonged exposure to light can cause photobleaching. Ensure experiments are performed in low-light conditions.

Conclusion

This compound remains a powerful and reliable tool for researchers requiring high-sensitivity detection in immunoassays. Its well-characterized chemical properties and straightforward application make it an excellent choice for a wide range of research and diagnostic applications. By following optimized protocols and understanding the underlying mechanism, researchers can achieve robust and reproducible results.

References

The Application of CSPD in Chemiluminescent Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of sensitive biomolecule detection, chemiluminescent assays have become an indispensable tool. Among the various substrates available, CSPD (disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan]-4-yl)phenyl phosphate) has established itself as a robust and versatile reagent for the detection of alkaline phosphatase (AP) conjugates. Its high sensitivity, prolonged signal duration, and favorable kinetics make it a superior choice for a wide range of applications, including immunoassays and nucleic acid hybridization.[1][2] This technical guide provides an in-depth review of this compound's applications in research, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its effective implementation in the laboratory.

Core Principles of this compound-Based Detection

This compound is a 1,2-dioxetane chemiluminescent substrate. The fundamental principle behind its use lies in its enzymatic activation by alkaline phosphatase. In the presence of AP, this compound is dephosphorylated, yielding a highly unstable phenolate anion. This intermediate rapidly decomposes, resulting in the emission of light at a maximum wavelength of 477 nm.[2] This sustained glow of light can be readily detected and quantified using luminometers or captured on X-ray film or CCD imaging systems.[2]

To enhance the chemiluminescent signal and modulate the light output, enhancers such as Sapphire-II™ and Emerald-II™ are often employed.[1] These molecules work by partitioning water away from the site of the chemiluminescent reaction, thereby reducing aqueous quenching of the signal. Enhancers can also shift the wavelength of emitted light, allowing for optimization with different detection instruments.[1]

Quantitative Performance of this compound

The high sensitivity of this compound allows for the detection of minute quantities of target molecules. This is a critical advantage in many research applications where the analyte of interest is present in low abundance. The following tables summarize the reported quantitative performance of this compound in various applications.

| Application | Target Molecule | Detection Limit | Reference |

| Dot Blot | Homologous DNA | 0.03 pg | [2] |

| Southern Blot | Single-copy gene (t-PA) | Detectable in 0.3 µg of digested human placental DNA | [2] |

| Immunoassays | General | Nanogram (femtomole) to femtogram (zeptomole) range | [1] |

Experimental Protocols

Nucleic Acid Detection on a Membrane (Southern Blot, Northern Blot, Dot Blot)

This protocol is adapted from a product information sheet for a ready-to-use this compound solution and is suitable for the detection of DIG-labeled nucleic acid probes.

1. Membrane Preparation and Hybridization:

-

Following transfer of nucleic acids to a positively charged nylon membrane and hybridization with a DIG-labeled probe, perform high-stringency washes to remove non-specifically bound probe.

2. Immunological Detection: a. Washing and Blocking:

- Rinse the membrane for 1-5 minutes in Washing Buffer (0.1 M maleic acid, 0.15 M NaCl, pH 7.5, with 0.3% (v/v) Tween 20).

- Incubate the membrane for 30 minutes in Blocking Solution. b. Antibody Incubation:

- Incubate the membrane for 30 minutes in Antibody Solution (e.g., Anti-Digoxigenin-AP, Fab fragments, diluted in Blocking Solution). c. Washing:

- Wash the membrane twice for 15 minutes each in Washing Buffer. d. Equilibration:

- Equilibrate the membrane for 2-5 minutes in Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).

3. Chemiluminescent Reaction and Detection: a. Place the membrane on a clean, flat surface. b. Apply the ready-to-use this compound solution (0.25 mM) to the membrane. c. Immediately cover the membrane to ensure even distribution of the substrate. d. Incubate for 5 minutes at room temperature. e. For signal enhancement, incubate the damp membrane for 10 minutes at 37°C. f. Expose the membrane to X-ray film or a CCD imager. The signal continues to develop over several hours, allowing for multiple exposures.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) - General Protocol

This is a general protocol for a sandwich ELISA using an alkaline phosphatase conjugate and can be adapted for this compound.

1. Plate Coating:

-

Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer.

-

Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

-

Add Blocking Buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

3. Sample and Standard Incubation:

-

Add standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

4. Detection Antibody Incubation:

-

Add the detection antibody conjugated to alkaline phosphatase.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

5. Substrate Incubation and Detection:

-

Prepare the this compound substrate solution, including an enhancer like Sapphire-II™ if required.

-

Add the substrate solution to each well.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Measure the chemiluminescent signal using a luminometer.

Visualizing Workflows and Pathways

To better illustrate the processes involved in this compound-based detection, the following diagrams have been generated using the Graphviz DOT language.

Caption: The enzymatic reaction of this compound with alkaline phosphatase.

Caption: Workflow for chemiluminescent nucleic acid detection using this compound.

Conclusion

This compound remains a cornerstone of sensitive detection in molecular biology and immunology. Its ability to produce a strong, sustained chemiluminescent signal upon activation by alkaline phosphatase provides researchers with a reliable and quantitative tool for a multitude of applications. By understanding the core principles of its function, leveraging detailed experimental protocols, and visualizing the workflows, scientists and drug development professionals can effectively integrate this compound-based assays into their research to achieve high-sensitivity detection of proteins and nucleic acids. The continued optimization of protocols and the development of new applications will undoubtedly further solidify the importance of this compound in the advancement of biological research.

References

A Technical Showdown: CSPD vs. Colorimetric Substrates for ELISA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme-linked immunosorbent assays (ELISAs), the choice of substrate is a critical determinant of assay sensitivity, dynamic range, and overall performance. This guide provides a detailed technical comparison of the chemiluminescent substrate, CSPD, and commonly used colorimetric substrates—TMB, OPD, and ABTS. Through a comprehensive review of their core mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers with the knowledge to select the optimal substrate for their specific immunoassay needs.

Introduction: The Role of the Substrate in ELISA

The final step in an ELISA is the enzymatic conversion of a substrate into a detectable signal. The enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP), is conjugated to a detection antibody. The choice of substrate dictates the nature of the signal (colorimetric or luminescent), the sensitivity of detection, and the instrumentation required for measurement. While colorimetric substrates have been the workhorse of ELISA for decades due to their simplicity and cost-effectiveness, chemiluminescent substrates offer significant advantages in sensitivity, making them ideal for the detection of low-abundance analytes.

Mechanisms of Action: A Tale of Two Signals

The fundamental difference between this compound and colorimetric substrates lies in the nature of the signal they produce.

This compound: The Glow of Chemiluminescence

This compound (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) is a 1,2-dioxetane substrate for alkaline phosphatase. The reaction mechanism involves a two-step process:

-

Dephosphorylation: Alkaline phosphatase catalyzes the removal of the phosphate group from the this compound molecule.

-

Decomposition and Light Emission: The resulting unstable dioxetane anion decomposes, emitting a sustained glow of light with a maximum wavelength of 477 nm.[1]

This prolonged light emission, often lasting for hours, allows for a wider window for signal detection.

Colorimetric Substrates: The Vibrancy of Color

Colorimetric substrates are acted upon by horseradish peroxidase (HRP) to produce a colored product that can be quantified by measuring its absorbance.

-

TMB (3,3’,5,5’-Tetramethylbenzidine): TMB is oxidized by HRP in the presence of hydrogen peroxide to produce a blue-colored product with a maximum absorbance at 370 nm or 652 nm. The reaction can be stopped with an acid (e.g., sulfuric acid), which turns the product yellow with a maximum absorbance at 450 nm.[2][3]

-

OPD (o-Phenylenediamine dihydrochloride): HRP catalyzes the oxidation of OPD in the presence of hydrogen peroxide, resulting in a yellow-orange product with a maximum absorbance of 492 nm when the reaction is stopped with acid.[3][4]

-

ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt): ABTS is oxidized by HRP to produce a water-soluble green product. The green product has two absorbance peaks at 410 nm and 650 nm.[5]

Quantitative Performance Comparison

The choice of substrate significantly impacts the key performance parameters of an ELISA. Chemiluminescent substrates like this compound generally offer superior sensitivity and a broader dynamic range compared to their colorimetric counterparts.

| Parameter | This compound | TMB | OPD | ABTS |

| Enzyme | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) |

| Detection Method | Luminescence | Absorbance | Absorbance | Absorbance |

| Signal Type | Glow | Colorimetric (Blue -> Yellow) | Colorimetric (Yellow-Orange) | Colorimetric (Green) |

| Limit of Detection (LOD) | pg/mL to fg/mL range[1] | 20-80 pg/mL | ~70 pg/mL | ~2.5 ng/mL |

| Signal Duration | Hours[1] | Minutes (stable after stop) | Minutes (stable after stop) | Minutes |

| Dynamic Range | Wide | Moderate | Moderate | Narrow |

| Signal-to-Noise Ratio | High | Moderate to High | Moderate | Lower |

Note: The limit of detection values are approximate and can vary depending on the specific ELISA system, antibody affinity, and optimization of the assay.

Experimental Protocols

The following sections provide detailed methodologies for performing ELISAs with this compound and the various colorimetric substrates.

General ELISA Workflow

A typical sandwich ELISA workflow serves as the foundation for both chemiluminescent and colorimetric detection methods. The key divergence occurs at the substrate addition and signal detection steps.

Detailed Protocol for this compound (Chemiluminescent)

This protocol assumes a sandwich ELISA format with a biotinylated detection antibody and streptavidin-alkaline phosphatase (Strep-AP) conjugate.

-

Final Wash: After the final incubation with the Strep-AP conjugate, wash the wells of the microplate 4-6 times with 1X Wash Buffer. Ensure all wash buffer is removed after the final wash by inverting the plate and tapping it firmly on a clean paper towel.

-

Substrate Preparation: Allow the ready-to-use this compound substrate solution to equilibrate to room temperature before use.

-

Substrate Addition: Add 100 µL of the this compound substrate solution to each well.

-

Incubation: Incubate the plate at room temperature (25°C) in the dark for 5-20 minutes. The optimal incubation time may need to be determined empirically to achieve the best signal-to-noise ratio.

-

Signal Detection: Measure the light output using a luminometer. The signal is typically integrated over a period of 1-5 seconds per well.

Detailed Protocol for TMB (Colorimetric)

This protocol assumes a sandwich ELISA format with a biotinylated detection antibody and streptavidin-horseradish peroxidase (Strep-HRP) conjugate.

-

Final Wash: After the final incubation with the Strep-HRP conjugate, wash the wells of the microplate 4-6 times with 1X Wash Buffer. Ensure all wash buffer is removed after the final wash.

-

Substrate Preparation: Allow the TMB substrate solution to equilibrate to room temperature. If using a two-component system, mix the components according to the manufacturer's instructions immediately before use. Protect the solution from light.

-

Substrate Addition: Add 100 µL of the TMB substrate solution to each well.

-

Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes. Monitor the color development; the solution will turn blue.

-

Stopping the Reaction: Add 50-100 µL of Stop Solution (e.g., 1 M Sulfuric Acid) to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.

-

Signal Detection: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[6]

Detailed Protocol for OPD (Colorimetric)

-

Final Wash: Perform the final wash as described for the TMB protocol.

-

Substrate Preparation: Prepare the OPD substrate solution immediately before use. Dissolve one OPD tablet or powder in the appropriate substrate buffer (typically a citrate-phosphate buffer) containing hydrogen peroxide, according to the manufacturer's instructions. OPD is a potential mutagen and should be handled with care.

-

Substrate Addition: Add 100 µL of the freshly prepared OPD substrate solution to each well.

-

Incubation: Incubate the plate at room temperature in the dark for 10-30 minutes, monitoring the development of a yellow-orange color.

-

Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 3 M Sulfuric Acid) to each well.

-

Signal Detection: Measure the absorbance at 492 nm using a microplate reader.[4]

Detailed Protocol for ABTS (Colorimetric)

-

Final Wash: Perform the final wash as described for the TMB protocol.

-

Substrate Preparation: Prepare the ABTS substrate solution by dissolving the ABTS tablet or powder in the appropriate buffer containing hydrogen peroxide. Ready-to-use solutions are also commercially available.

-

Substrate Addition: Add 100 µL of the ABTS substrate solution to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes. A green color will develop.

-

Signal Detection: Measure the absorbance at 405-410 nm. For kinetic assays, readings can be taken at multiple time points. For an endpoint assay, the reaction can be stopped by adding a stop solution (e.g., 1% SDS), although this is less common than with TMB or OPD.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and colorimetric substrates hinges on the specific requirements of the assay.

-

This compound is the substrate of choice for applications demanding the highest sensitivity, such as the detection of low-abundance biomarkers in clinical diagnostics and drug discovery. Its high signal-to-noise ratio and wide dynamic range allow for the quantification of analytes over a broad concentration range.

-

TMB offers the best sensitivity among the common colorimetric substrates and is a versatile option for a wide range of ELISA applications. Its robust performance and the availability of a distinct stop reaction make it a popular choice in many research and diagnostic laboratories.[5]

-

OPD provides good sensitivity and is a cost-effective alternative to TMB. However, its potential mutagenicity requires careful handling.

-

ABTS is the least sensitive of the three colorimetric substrates discussed and is generally used when high sensitivity is not a primary concern or when a kinetic assay is preferred.

By understanding the fundamental differences in their mechanisms, performance characteristics, and handling requirements, researchers can make an informed decision to select the substrate that will yield the most reliable and accurate results for their specific ELISA application.

References

- 1. youtube.com [youtube.com]

- 2. ELISA - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. ABTS as an electron shuttle to accelerate the degradation of diclofenac with horseradish peroxidase-catalyzed hydrogen peroxide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

The Multifaceted Role of CspD in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cold Shock Protein D (CspD) in Escherichia coli is a small, acidic protein belonging to the CspA family of cold shock proteins. However, unlike its paralogs, this compound is not induced by a temperature downshift. Instead, its expression is significantly upregulated during the stationary phase of growth, under conditions of glucose starvation, and in response to oxidative stress. Functioning as a toxin, this compound plays a crucial role in inhibiting DNA replication and is implicated in the formation of persister cells, a subpopulation of bacteria tolerant to antibiotics. This guide provides a comprehensive overview of the current understanding of this compound's function, regulation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.

Core Functions of this compound

This compound has been identified as a key player in several critical cellular processes in E. coli, primarily related to stress response and survival.

Inhibition of DNA Replication

A primary and well-characterized function of this compound is the inhibition of DNA replication. Overproduction of this compound is lethal to E. coli cells, leading to a phenotype characteristic of impaired DNA synthesis[1]. This compound carries out this inhibition by binding to single-stranded DNA (ssDNA) that becomes exposed at the replication fork during DNA unwinding[1][2]. This binding is non-sequence-specific and is mediated by hydrophobic interactions[2]. By coating the ssDNA, this compound is thought to physically obstruct the progression of the replication machinery, thereby halting both the initiation and elongation phases of DNA replication[1]. Electron microscopy studies have revealed that this compound compacts ssDNA into structures that are distinct from those formed by the single-strand binding protein (SSB), further suggesting a unique mechanism of replication inhibition[1].

Role in Persister Cell Formation

This compound is also intricately linked to the formation of persister cells, which are dormant, non-growing cells that exhibit high tolerance to antibiotics[3][4]. Persister cells are a major contributor to the recalcitrance of chronic infections. This compound acts as a downstream effector in a toxin-antitoxin (TA) pathway involving the MqsR/MqsA system[2][3]. The toxin MqsR, an RNase, induces the expression of this compound[3]. The resulting increase in this compound levels contributes to the dormant state of persister cells, likely through its DNA replication inhibition activity. Overexpression of MqsR has been shown to increase the formation of persister cells, highlighting the importance of the MqsR-CspD pathway in this phenomenon[3].

Regulation of this compound Expression

The expression of the this compound gene is tightly controlled by several key regulatory networks in E. coli, ensuring its production under specific stress conditions.

Stationary Phase Induction

The most prominent feature of this compound regulation is its dramatic induction during the stationary phase of bacterial growth[5][6][7]. This induction is independent of the stationary-phase specific sigma factor, RpoS (σS)[5][7]. This indicates the presence of a distinct regulatory mechanism for stationary-phase gene expression.

Transcriptional Activation by CRP

The cyclic AMP receptor protein (CRP), a global regulator of catabolite-sensitive operons, has been identified as a direct transcriptional activator of this compound[8]. The promoter region of this compound contains two CRP binding sites, designated CRP site-I and CRP site-II, centered at -83.5 and -112.5 relative to the transcription start site, respectively[8]. Binding of the cAMP-CRP complex to these sites, particularly the proximal CRP site-I, activates transcription of this compound. This links the expression of this compound to the metabolic state of the cell, particularly under conditions of carbon source limitation, which is characteristic of the stationary phase.

Positive Regulation by (p)ppGpp

The stringent response, a bacterial stress response to nutrient starvation, is mediated by the alarmone guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. The expression of this compound is positively regulated by (p)ppGpp[5]. This finding further solidifies the role of this compound as a stress response protein, whose expression is heightened during periods of nutrient deprivation.

Quantitative Data on this compound Function

While extensive qualitative data exists, specific quantitative metrics for this compound's biochemical activities are not consistently reported across the literature. The following tables summarize the available information.

| Parameter | Value/Observation | Reference |

| Expression Change (Stationary vs. Exponential Phase) | Dramatically induced | [5][6][7] |

| Binding Specificity | Binds single-stranded DNA (ssDNA) and RNA without apparent sequence specificity | [1][2] |

| Effect on DNA Replication | Inhibits both initiation and elongation steps of minichromosome replication in vitro | [1] |

Key Signaling and Experimental Workflow Diagrams

Regulatory Pathway of this compound Expression

Caption: Regulation of this compound gene expression in E. coli.

Proposed Mechanism of this compound-mediated DNA Replication Inhibition

Caption: this compound inhibits DNA replication by binding to ssDNA.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

Caption: Workflow for EMSA to study CRP-cspD promoter interaction.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for CRP-cspD Promoter Interaction

Objective: To determine if the CRP protein directly binds to the promoter region of the this compound gene.

Materials:

-

Purified CRP protein

-

DNA probe corresponding to the this compound promoter region containing the putative CRP binding sites. The probe should be labeled (e.g., with 32P at the 5' end).

-

Unlabeled specific competitor DNA (same sequence as the probe).

-

Unlabeled non-specific competitor DNA (e.g., poly(dI-dC)).

-

10x Binding Buffer: 200 mM HEPES (pH 8.0), 100 mM KCl, 10 mM DTT, 50% glycerol.

-

cAMP solution (1 mM).

-

Non-denaturing polyacrylamide gel (e.g., 5%).

-

1x TBE buffer.

-

Loading dye (e.g., 6x, containing Ficoll or glycerol and bromophenol blue).

-

Phosphor screen and imager.

Protocol:

-

Prepare the DNA Probe: Label the this compound promoter DNA fragment with 32P using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled probe.

-

Set up Binding Reactions: In separate microcentrifuge tubes, set up the following reactions on ice (20 µL final volume):

-

Negative Control: Labeled probe, 10x binding buffer, cAMP, and nuclease-free water.

-

Experimental: Labeled probe, 10x binding buffer, cAMP, and varying concentrations of purified CRP protein.

-

Specificity Control (Specific Competitor): Labeled probe, 10x binding buffer, cAMP, a fixed concentration of CRP, and an excess of unlabeled specific competitor DNA.

-

Specificity Control (Non-specific Competitor): Labeled probe, 10x binding buffer, cAMP, a fixed concentration of CRP, and an excess of unlabeled non-specific competitor DNA.

-

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Gel Electrophoresis:

-

Pre-run the non-denaturing polyacrylamide gel in 1x TBE buffer.

-

Add loading dye to each binding reaction.

-

Carefully load the samples into the wells of the gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Carefully transfer the gel onto a piece of filter paper and dry it under vacuum.

-

Expose the dried gel to a phosphor screen overnight.

-

Image the screen using a phosphor imager.

-

-

Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a CRP-DNA complex. The intensity of the shifted band should increase with increasing CRP concentration. The shift should be diminished in the presence of the specific competitor but not the non-specific competitor.

In Vitro Transcription Assay

Objective: To determine the effect of CRP on the transcriptional activity of the this compound promoter.

Materials:

-

Linear DNA template containing the this compound promoter and a downstream reporter gene sequence.

-

Purified E. coli RNA polymerase holoenzyme (containing σ70).

-

Purified CRP protein.

-

cAMP solution (1 mM).

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

-

[α-32P]UTP for radiolabeling the transcript.

-

10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 1 M KCl, 100 mM MgCl2, 10 mM DTT.

-

Heparin (to inhibit re-initiation, for single-round transcription).

-

Stop Solution (e.g., formamide loading buffer).

-

Urea-polyacrylamide gel (e.g., 6-8%).

-

1x TBE buffer.

-

Phosphor screen and imager.

Protocol:

-

Set up Transcription Reactions: In separate microcentrifuge tubes, assemble the following reactions on ice (25 µL final volume):

-

Basal Transcription: DNA template, RNA polymerase, 10x transcription buffer, rNTPs (including [α-32P]UTP).

-

Activated Transcription: DNA template, RNA polymerase, CRP, cAMP, 10x transcription buffer, rNTPs (including [α-32P]UTP).

-

-

Incubation: Incubate the reactions at 37°C for 15-30 minutes to allow for transcription.

-

Termination: Stop the reactions by adding an equal volume of stop solution.

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a urea-polyacrylamide gel.

-

Run the gel at a constant power until the desired resolution is achieved.

-

-

Visualization and Analysis:

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen and quantify the intensity of the transcript bands. An increase in the transcript band intensity in the presence of CRP and cAMP indicates transcriptional activation.

-

Conclusion and Future Directions

This compound is a critical stress response protein in E. coli with a well-defined role in the inhibition of DNA replication and a significant implication in the formation of antibiotic-tolerant persister cells. Its expression is tightly regulated by major cellular signaling pathways that sense nutrient availability and stress. While the qualitative functions of this compound are well-established, further research is needed to elucidate the precise quantitative aspects of its interactions and inhibitory activities. A deeper understanding of the this compound-mediated pathways could pave the way for the development of novel therapeutic strategies targeting persistent bacterial infections. Future research should focus on determining the high-resolution structure of the this compound-ssDNA complex to provide a more detailed mechanistic understanding of its inhibitory function. Additionally, exploring the full range of cellular conditions that trigger this compound expression will provide a more complete picture of its role in bacterial survival and adaptation.

References

- 1. This compound, a novel DNA replication inhibitor induced during the stationary phase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. researchgate.net [researchgate.net]

- 5. Growth-phase-dependent expression of this compound, encoding a member of the CspA family in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. garcialab.berkeley.edu [garcialab.berkeley.edu]

- 8. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

CspD: A Key Regulator of Bacterial Persistence and a Novel Target for Antimicrobial Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial persistence, the phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge to the effective treatment of chronic and recurrent infections. This whitepaper provides a comprehensive technical overview of the Cold Shock Protein D (CspD), a crucial player in the intricate network of bacterial persistence. We delve into the molecular mechanisms of this compound action, its regulation under various stress conditions, and its role in promoting antibiotic tolerance. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and combat bacterial persistence. We present quantitative data on this compound's impact on persister cell formation, detailed experimental protocols for its study, and visual representations of its signaling pathways to facilitate a deeper understanding of its function.

Introduction to this compound and Bacterial Persistence

Bacterial persister cells are a small, dormant subpopulation of bacteria that exhibit transient multidrug tolerance. Unlike antibiotic-resistant bacteria, persisters are genetically identical to their susceptible counterparts but exist in a physiologically distinct state that renders them impervious to the action of bactericidal drugs. Upon removal of the antibiotic threat, these cells can resuscitate and repopulate, leading to the relapse of infections.

This compound, a member of the cold shock protein family in Escherichia coli, has emerged as a key regulator of bacterial persistence.[1] While initially identified for its structural homology to cold shock proteins, this compound is not induced by cold shock.[2][3] Instead, its expression is significantly upregulated during the stationary phase of growth and in response to various environmental stresses, including glucose starvation.[2][3] this compound functions as a toxin that inhibits DNA replication, thereby contributing to the dormant state characteristic of persister cells.[4]

The Role of this compound in Bacterial Persistence: Quantitative Insights

The involvement of this compound in bacterial persistence is not merely qualitative. Quantitative studies have demonstrated a direct correlation between this compound levels and the frequency of persister cell formation. Overexpression of this compound has been shown to dramatically increase the number of persister cells, while its deletion leads to a significant reduction.

| Genetic Background | Condition | Antibiotic | Fold Change in Persister Formation | Reference |

| E. coli Wild-Type | Overexpression of this compound | Ampicillin | 6 to 85-fold increase | [5] |

| E. coli Wild-Type | Deletion of this compound | Ampicillin | 2-fold decrease | [5] |

| E. coli Wild-Type | Overexpression of this compound | Ofloxacin | Data not available | |

| E. coli Wild-Type | Deletion of this compound | Ofloxacin | Data not available |

Table 1: Quantitative Impact of this compound on Persister Cell Formation. This table summarizes the reported fold changes in the frequency of persister cells upon modulation of this compound levels. The significant increase in persisters with this compound overexpression highlights its potent role in promoting antibiotic tolerance.

Furthermore, the influence of this compound extends to the minimum inhibitory concentration (MIC) of various antibiotics, although detailed quantitative data remains an area of active research.

| Genetic Background | Antibiotic | Change in MIC | Reference |

| E. coli this compound Overexpression | Ciprofloxacin | Data not available | |

| E. coli Δthis compound | Ciprofloxacin | Data not available | |

| E. coli this compound Overexpression | Gentamicin | Data not available | |

| E. coli Δthis compound | Gentamicin | Data not available |

Table 2: Effect of this compound on Minimum Inhibitory Concentration (MIC). This table is intended to summarize the impact of this compound on the MIC of different antibiotics. Further research is needed to populate this table with specific quantitative data.

The this compound Signaling Pathway and Regulatory Network

The expression and activity of this compound are tightly regulated by a complex network of signaling pathways that respond to environmental cues and cellular stress. Key regulators include the MqsR/MqsA toxin-antitoxin system, the global regulator (p)ppGpp, and the cAMP receptor protein (CRP).

Regulation of this compound Expression

-

MqsR/MqsA System: The MqsR toxin, an RNase, positively regulates this compound expression, contributing to persister cell formation.[5]

-

(p)ppGpp: The alarmone (p)ppGpp, a key regulator of the stringent response, is a positive factor in the regulation of this compound expression, particularly during stationary phase and nutrient starvation.[3]

-

CRP: The cAMP receptor protein (CRP), a global regulator of carbon metabolism, also positively regulates this compound transcription.

The interplay of these regulators allows the cell to fine-tune this compound levels in response to a variety of stress signals, ultimately influencing the propensity to enter a persistent state.

Visualizing the this compound Signaling Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the key regulatory inputs controlling this compound expression and its downstream effect on DNA replication and persistence.

Figure 1: this compound Signaling Pathway. This diagram illustrates the upstream regulators and downstream effects of this compound.

Experimental Protocols for Studying this compound

To facilitate further research into the role of this compound in bacterial persistence, we provide detailed methodologies for key experiments.

Persister Assay

This protocol is used to quantify the fraction of persister cells in a bacterial population.

Materials:

-

Bacterial strain of interest (E. coli)

-

Luria-Bertani (LB) broth

-

Antibiotic of choice (e.g., Ampicillin, Ofloxacin)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Agar plates

Procedure:

-

Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

Sub-culturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to the desired phase (exponential or stationary).

-

Antibiotic Treatment:

-

For exponential phase persisters, add the antibiotic at a concentration of 100x MIC to the culture.

-

For stationary phase persisters, centrifuge the culture, wash the pellet with PBS, and resuspend in fresh LB broth containing the antibiotic at 100x MIC.

-

-

Incubation: Incubate the antibiotic-treated culture at 37°C with shaking for a specified time (e.g., 3-6 hours).

-

Viable Cell Counting:

-

At designated time points (including a t=0 before antibiotic addition), take aliquots from the culture.

-

Wash the cells by centrifuging and resuspending in PBS to remove the antibiotic.

-

Perform serial dilutions of the washed cell suspension in PBS.

-

Plate the dilutions onto agar plates and incubate overnight at 37°C.

-

-

Data Analysis: Count the number of colony-forming units (CFUs) on the plates. The persister fraction is calculated as the ratio of CFUs after antibiotic treatment to the CFUs at t=0.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton (MH) broth

-

Antibiotic stock solution

-

96-well microtiter plates

Procedure:

-

Antibiotic Dilution: Prepare a two-fold serial dilution of the antibiotic in MH broth in a 96-well plate.

-

Inoculum Preparation: Grow an overnight culture of the bacteria, dilute it in MH broth to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

This compound-lacZ Reporter Assay

This assay is used to measure the transcriptional activity of the this compound promoter.

Materials:

-

E. coli strain carrying a this compound-lacZ fusion construct

-

LB broth with appropriate antibiotics for plasmid maintenance

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

-

Z-buffer

-

Chloroform

-

0.1% SDS

-

1 M Na2CO3

Procedure:

-

Culture Growth: Grow the reporter strain under the desired conditions (e.g., exponential vs. stationary phase, with or without inducers).

-

Cell Lysis:

-

Take a sample of the culture and measure the OD600.

-

Add chloroform and SDS to the cell suspension to permeabilize the cells.

-

-

Enzymatic Reaction:

-

Add ONPG solution to the lysed cells. β-galactosidase, expressed from the lacZ gene, will cleave ONPG, producing a yellow-colored product (o-nitrophenol).

-

-

Reaction Termination: Stop the reaction by adding Na2CO3.

-

Measurement: Measure the absorbance of the yellow product at 420 nm.

-

Calculation of β-galactosidase Activity: Calculate the Miller Units, which represent the β-galactosidase activity normalized to cell density and reaction time.

Quantitative Real-Time PCR (qRT-PCR) for this compound Expression

This protocol quantifies the mRNA levels of the this compound gene.

Materials:

-

Bacterial cells grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for this compound and a reference gene (e.g., rpoB)

Procedure:

-

RNA Extraction: Extract total RNA from the bacterial cells using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase.

-

qPCR:

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for this compound and the reference gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Analyze the amplification data to determine the relative expression of the this compound gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Experimental and Logical Workflows

Understanding the function of this compound and its role in persistence often involves a series of interconnected experiments. The following workflow diagram illustrates a typical research approach.

Figure 2: this compound Research Workflow. A typical experimental workflow for investigating the role of this compound in bacterial persistence.

This compound as a Drug Target

The critical role of this compound in promoting bacterial persistence makes it an attractive target for the development of novel anti-persister strategies. Targeting this compound could involve several approaches:

-

Inhibition of this compound Expression: Small molecules that interfere with the transcriptional activation of the this compound gene could prevent the accumulation of this compound during stress conditions.

-

Inhibition of this compound Activity: Compounds that directly bind to the this compound protein and inhibit its DNA binding or replication inhibition functions could prevent the entry into the persister state.

-

Targeting the this compound Regulatory Network: Modulating the activity of upstream regulators like MqsR or (p)ppGpp signaling could indirectly control this compound levels.

Developing drugs that specifically target persister cells, in conjunction with traditional antibiotics, holds the promise of eradicating persistent infections and preventing their recurrence.

Conclusion and Future Directions

This compound is a key effector of bacterial persistence, acting as a toxin that inhibits DNA replication and promotes a dormant, antibiotic-tolerant state. Its expression is tightly regulated by a network of stress-responsive signaling pathways, highlighting its central role in bacterial survival strategies. This technical guide has provided a comprehensive overview of this compound, including quantitative data on its function, detailed experimental protocols for its study, and a visual representation of its regulatory network.

Future research should focus on:

-

Expanding the quantitative understanding of this compound's impact on the MICs of a broader range of antibiotics.

-

Elucidating the precise molecular interactions between this compound and the replication machinery.

-

Identifying and characterizing small molecule inhibitors of this compound as potential anti-persister therapeutics.

-

Investigating the role of this compound homologs in other pathogenic bacteria.

A deeper understanding of this compound and its role in persistence will undoubtedly pave the way for the development of innovative strategies to combat the growing threat of antibiotic-tolerant infections.

References

- 1. Growth-phase-dependent expression of this compound, encoding a member of the CspA family in Escherichia coli [ouci.dntb.gov.ua]

- 2. Beta-galactosidase assay [bio-protocol.org]

- 3. Novel Protocol for Persister Cells Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of persister cells. [bio-protocol.org]

- 5. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Brake: An In-depth Technical Guide to CspD-Induced DNA Replication Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of bacterial survival, the ability to halt cellular processes during periods of stress is paramount. One of the key players in this adaptive response in Escherichia coli is the Cold shock protein D (CspD). Induced during the stationary phase and under various stress conditions, this compound acts as a potent inhibitor of DNA replication. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's inhibitory function, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development. By binding to single-stranded DNA (ssDNA) at the replication fork, this compound is thought to create a physical barrier to the progression of the replisome, effectively pausing DNA synthesis. This guide will delve into the biochemical characteristics of this compound, its interaction with ssDNA, and the downstream consequences for the DNA replication machinery.

The Core Mechanism: this compound as a Roadblock to Replication

This compound is a small, acidic protein that belongs to the CspA family of cold shock proteins in Escherichia coli.[1][2] Its expression is significantly upregulated during the stationary phase of bacterial growth and in response to various environmental stresses, suggesting a role in survival under nutrient-limiting conditions. The primary mechanism by which this compound inhibits DNA replication is through its direct interaction with single-stranded DNA (ssDNA), which becomes exposed at the replication fork during DNA unwinding.

Overproduction of this compound has been shown to be lethal to E. coli cells, leading to a morphology characteristic of impaired DNA replication.[1][2] In vitro studies have confirmed that this compound effectively inhibits both the initiation and elongation stages of DNA replication.[1][2] The protein exists as a dimer in its functional state and binds to ssDNA in a dose-dependent manner without any apparent sequence specificity.[1][2] Electron microscopy has revealed that this compound dimers tightly pack ssDNA, forming a condensed structure that is distinct from the one formed by the single-strand binding protein (SSB).[1][2] This this compound-ssDNA complex is proposed to act as a physical impediment to the progression of the replisome, including the DnaB helicase, thereby stalling the replication fork.

Signaling and Regulation

The expression of the this compound gene is induced during the stationary phase, indicating a role in the general stress response of bacteria. This induction allows the cell to conserve resources by halting DNA replication when conditions are not favorable for growth and division. While a specific, detailed signaling pathway leading from stress sensing to this compound-mediated replication inhibition is not fully elucidated, it is understood to be part of a broader network of stress response regulation.

Quantitative Data

While extensive quantitative data on the biophysical parameters of this compound's interaction with ssDNA and its direct impact on specific replisome components are limited in publicly available literature, the following table summarizes the key qualitative and semi-quantitative findings.

| Parameter | Observation | Reference |

| This compound Oligomeric State | Exclusively a dimer in solution. | [1][2] |

| ssDNA Binding | Binds to ssDNA in a dose-dependent manner. | [1][2] |

| Sequence Specificity | No apparent sequence specificity for ssDNA binding. | [1][2] |

| Replication Inhibition | Inhibits both initiation and elongation phases of DNA replication in vitro. | [1][2] |

| Effect on ssDNA Structure | Tightly packs ssDNA into a unique, condensed structure. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Purification of Recombinant this compound Protein

This protocol describes the expression and purification of this compound from an E. coli expression system.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a this compound expression vector (e.g., pET vector with an N-terminal His-tag).

-